A Technical Guide to Hop-17(21)-en-3-ol: Properties, Protocols, and Potential
A Technical Guide to Hop-17(21)-en-3-ol: Properties, Protocols, and Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pentacyclic triterpenoid, Hop-17(21)-en-3-ol. This document summarizes key data, outlines experimental protocols for its isolation and characterization, and explores its potential relevance in scientific research and drug development.
Core Chemical and Physical Properties
Hop-17(21)-en-3-ol, also known as Hop-17(21)-en-3β-ol, is a naturally occurring triterpenoid found in various plant species, most notably Gentiana scabra[1]. It belongs to the hopanoid class of terpenes, which are significant as microbial lipid biomarkers in geochemical and paleoenvironmental studies due to their stability under harsh conditions[2]. The fundamental properties of this compound are summarized below.
Table 1: Physical and Chemical Properties of Hop-17(21)-en-3-ol
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O | [1][3] |
| Molecular Weight | 426.7 g/mol | [1][3] |
| CAS Number | 564-14-7 | [3][4] |
| Appearance | White powder (typical for pure triterpenoids) | Inferred from general chemical properties |
| Melting Point | 224-225 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
| Water Solubility | 0.00018 g/L (Predicted) | [6] |
| logP (Octanol-Water Partition Coefficient) | 7.14 - 8.6 (Predicted) | [3][6] |
| Topological Polar Surface Area | 20.2 Ų | [1][3] |
| Hydrogen Bond Donor Count | 1 | [3][6] |
| Hydrogen Bond Acceptor Count | 1 | [3][6] |
Chemical Structure and Spectral Data
The structure of Hop-17(21)-en-3-ol is characterized by a pentacyclic hopane skeleton with a hydroxyl group at the C-3 position and a double bond between C-17 and C-21.
Figure 1: Chemical Structure of Hop-17(21)-en-3-ol
Experimental Protocols
Isolation and Purification of Hop-17(21)-en-3-ol from Gentiana scabra
The following is a generalized workflow for the isolation and purification of triterpenoids like Hop-17(21)-en-3-ol from plant material, based on standard phytochemical procedures.
Experimental Workflow: Isolation and Purification
Caption: Workflow for isolating Hop-17(21)-en-3-ol.
Methodology:
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Extraction: The dried and powdered rhizomes and roots of Gentiana scabra are subjected to extraction with methanol.
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Fractionation: The resulting crude methanol extract is then typically partitioned between different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are generally found in the less polar fractions.
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Column Chromatography: The ethyl acetate fraction, likely containing Hop-17(21)-en-3-ol, is subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the compounds.
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Further Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
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Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of pure Hop-17(21)-en-3-ol are limited, there is evidence suggesting that hop-derived compounds, in general, possess a range of biological activities, including anti-inflammatory and anticancer properties[8][9][10][11][12].
Anti-inflammatory Potential
Hop extracts are known to exhibit anti-inflammatory effects[10][12]. Some studies suggest that certain compounds from hops can inhibit the production of inflammatory mediators like prostaglandin E2 (PGE2)[10]. The potential anti-inflammatory mechanism of triterpenoids often involves the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPKs, leading to a decrease in the expression of inflammatory enzymes (e.g., iNOS and COX-2) and cytokines (e.g., TNF-α and IL-1β)[13].
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of action.
Anticancer Potential
Various compounds derived from hops have demonstrated antiproliferative activity against different cancer cell lines[8][9][11]. The anticancer mechanisms of related compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion[11]. Key signaling pathways that are often modulated include the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Hypothesized Anticancer Signaling Pathway
Caption: Potential anticancer signaling pathway modulation.
Conclusion and Future Directions
Hop-17(21)-en-3-ol is a well-characterized triterpenoid from a structural standpoint, with established methods for its isolation. While its biological activities are not yet extensively studied, the known anti-inflammatory and anticancer properties of related hop-derived compounds suggest that Hop-17(21)-en-3-ol is a promising candidate for further investigation in drug discovery and development. Future research should focus on obtaining detailed spectroscopic data, elucidating its specific mechanisms of action, and evaluating its efficacy and safety in preclinical models.
References
- 1. Hop-17(21)-en-3beta-ol | C30H50O | CID 91632878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hop-17(21)-en-3β-ol [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. Hop-17(21)-en-3β-ol | 564-14-7 [chemicalbook.com]
- 5. Hop-17(21)-en-3-ol | Naveprotein [native-protein.com]
- 6. PhytoBank: Showing hop-17(21)-en-3-ol (PHY0010892) [phytobank.ca]
- 7. NMR spectral assignment of 2α- and 3β-methylhopanes and evidence for boat conformation in D ring of 17α(H),21α(H)-hopanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Markers of Hops Cultivars (Humulus lupulus L.) Evaluated by Untargeted Metabolomics Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of 3β-hydroxycholest-5-en-7-one isolated from Hippocampus trimaculatus leach via inhibiting iNOS, TNF-α, and 1L-1β of LPS induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
